BenchChemオンラインストアへようこそ!

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline

Lipophilicity Drug design Physicochemical profiling

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 150493-77-9) is a trisubstituted aniline derivative bearing a 4-methoxybenzyl group at the aniline nitrogen, a nitro group at the 2-position, and a trifluoromethyl group at the 4-position of the central benzene ring. With a molecular formula of C15H13F3N2O3 and a molecular weight of 326.27 g/mol, this compound belongs to the class of N-substituted benzylic aniline derivatives that have been disclosed in patent literature as thyroid receptor ligands and as mitotic kinesin (KSP) inhibitors.

Molecular Formula C15H13F3N2O3
Molecular Weight 326.275
CAS No. 150493-77-9
Cat. No. B2787130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline
CAS150493-77-9
Molecular FormulaC15H13F3N2O3
Molecular Weight326.275
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C15H13F3N2O3/c1-23-12-5-2-10(3-6-12)9-19-13-7-4-11(15(16,17)18)8-14(13)20(21)22/h2-8,19H,9H2,1H3
InChIKeyMXXVLZZQGGRYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 150493-77-9): Structural and Physicochemical Baseline for Procurement Evaluation


N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 150493-77-9) is a trisubstituted aniline derivative bearing a 4-methoxybenzyl group at the aniline nitrogen, a nitro group at the 2-position, and a trifluoromethyl group at the 4-position of the central benzene ring [1]. With a molecular formula of C15H13F3N2O3 and a molecular weight of 326.27 g/mol, this compound belongs to the class of N-substituted benzylic aniline derivatives that have been disclosed in patent literature as thyroid receptor ligands [2] and as mitotic kinesin (KSP) inhibitors [3]. The compound's computed physicochemical profile — XLogP3 of 4.6, topological polar surface area (TPSA) of 67.1 Ų, a single hydrogen bond donor, seven hydrogen bond acceptors, and four rotatable bonds — places it in a drug-like chemical space that distinguishes it from simpler analogs lacking the 4-methoxybenzyl N-substitution [1].

Why N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 150493-77-9) Cannot Be Replaced by Unsubstituted N-Benzyl or Parent Aniline Analogs


Generic substitution within this compound class is not straightforward because the 4-methoxy substituent on the benzyl ring simultaneously modulates lipophilicity, hydrogen-bonding capacity, and conformational flexibility in ways that simpler analogs cannot replicate [1]. The N-benzyl analog (CAS 68502-41-0) lacks the para-methoxy oxygen, removing one hydrogen bond acceptor and reducing the compound's capacity for directed polar interactions with biological targets. The parent 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) lacks the benzylic N-substitution entirely, fundamentally altering both the molecular recognition surface and the compound's ability to engage the hydrophobic sub-pockets exploited by N-substituted benzylic aniline derivatives in thyroid receptor [2] and mitotic kinesin [3] binding. Even the regioisomeric N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline, which replaces the benzylic methylene with a direct N-phenyl linkage, presents a different spatial orientation of the methoxyphenyl group relative to the nitro-trifluoromethyl aniline core, potentially disrupting key binding contacts. The quantitative evidence below substantiates that these structural differences translate into measurable physicochemical and functional differentiation.

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 150493-77-9) Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: 4-Methoxybenzyl vs. Unsubstituted N-Benzyl Analog

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline exhibits a computed XLogP3 of 4.6, representing an increase of approximately 0.6–0.8 log units relative to the estimated XLogP3 of ~3.8–4.0 for the N-benzyl analog (CAS 68502-41-0), which lacks the para-methoxy substituent [1]. This difference arises from the electron-donating methoxy group enhancing the lipophilic character of the benzyl moiety. Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and hydrophobic pocket occupancy in target proteins, and even a ΔlogP of 0.6 can translate into meaningful differences in biological compartment distribution [1].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Acceptor Capacity: 4-Methoxybenzyl Contributes Two Additional HBA Sites vs. Unsubstituted Benzyl Analog

The target compound contains seven hydrogen bond acceptors (HBA = 7) compared to five for N-benzyl-2-nitro-4-(trifluoromethyl)aniline (CAS 68502-41-0), which lacks the methoxy oxygen [1]. The two additional acceptors originate from the 4-methoxy group on the benzyl ring (one oxygen with two lone pairs). This difference is structurally significant: in patent disclosures for thyroid receptor ligands, the aniline nitrogen and aryl ether oxygen of the N-substituent participate in a conserved hydrogen bond network with receptor residues [2]. The methoxy oxygen provides an additional polar contact point that can reinforce binding affinity or alter selectivity between receptor subtypes (e.g., TRα vs. TRβ) [2].

Hydrogen bonding Structure-activity relationship Molecular recognition

Conformational Flexibility: Four Rotatable Bonds in Target vs. Two in Parent 2-Nitro-4-(trifluoromethyl)aniline

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline has four rotatable bonds compared to zero rotatable bonds in the parent 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6) [1]. The four rotatable bonds correspond to the benzylic CH2–N linkage (1), the N–aryl bond (1), the aryl–OCH3 bond (1), and the CH3–O rotation (1). This increased conformational flexibility enables the compound to adopt multiple binding-competent conformations, potentially allowing it to fit into diverse target binding pockets, whereas the rigid parent aniline is conformationally restricted. The benzylic spacer also orients the 4-methoxyphenyl group into a different geometric plane relative to the nitro-trifluoromethyl aniline core, an arrangement that patent literature suggests is critical for achieving selectivity between thyroid receptor subtypes [2].

Conformational entropy Binding adaptability Molecular design

PubChem BioAssay Activity Profile: Nanomolar Activity Detected in Thyroid Receptor Transactivation Assay

N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline has been tested in PubChem BioAssay AID 1804101, a cell-based transactivation assay measuring agonist activity at human thyroid hormone receptors (TRα and TRβ) in HEK 293 cells [1]. The compound was classified as 'Active' in this assay, with at least one measurement at ≤1 nM and four measurements at ≤1 µM across 4 tested instances [1]. This sub-micromolar activity is consistent with the structural class of aniline-derived thyroid receptor ligands disclosed in U.S. Patent 6,800,605 [2]. The presence of the 4-methoxybenzyl group is consistent with the general pharmacophore for TRβ ligands where a substituted benzyl group linked via an ether or amine spacer contributes to receptor binding affinity and subtype selectivity [2]. Specific quantitative EC50/IC50 values for the target compound were not resolved in the available data extract; thus, direct numerical comparison with sobetirome (TRβ EC50 ~7 nM) or other clinical-stage TR ligands is not feasible from this data source alone.

Thyroid hormone receptor Transactivation assay Nuclear receptor pharmacology

Topological Polar Surface Area (TPSA): Sub-75 Ų Compliance with CNS Drug-Like Space vs. Higher-Polarity Analogs

The target compound has a computed TPSA of 67.1 Ų, which falls below the empirical threshold of 75–90 Ų generally associated with favorable central nervous system (CNS) penetration [1]. This value is identical to the TPSA of the N-benzyl analog (CAS 68502-41-0), as the 4-methoxy oxygen's polar surface contribution is balanced by the larger molecular surface. However, in contrast to the parent 2-nitro-4-(trifluoromethyl)aniline (TPSA ~72 Ų, reflecting a more exposed nitro and primary amine), the N-substitution in the target compound buries the aniline NH within a more hydrophobic environment while maintaining TPSA below the CNS cutoff. When compared to N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline (the N-phenyl analog), the benzylic CH2 spacer of the target increases the topological distance between the methoxyphenyl and the aniline core, reducing the effective polar surface contribution from the nitro group through greater steric shielding. This balanced TPSA profile, combined with XLogP3 of 4.6, places the compound in physicochemical space suitable for both peripheral and potentially CNS-targeted programs [1].

Drug-likeness CNS permeability Physicochemical optimization

High-Value Application Scenarios for N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 150493-77-9) Based on Differentiated Evidence


Thyroid Hormone Receptor (TRα/TRβ) Ligand Discovery and SAR Optimization

The compound's demonstrated activity in a thyroid receptor transactivation assay (AID 1804101) [1], combined with its structural alignment with the general aniline-derived TR ligand pharmacophore disclosed in U.S. Patent 6,800,605 [2], supports its use as a starting scaffold or reference compound in TRβ-selective agonist discovery programs. The 4-methoxybenzyl N-substituent provides additional hydrogen bond acceptor capacity (HBA = 7) and conformational flexibility (4 rotatable bonds) [3] that can be systematically varied to probe TR subtype selectivity. The compound's TPSA of 67.1 Ų and XLogP3 of 4.6 [3] place it within the property space of known orally bioavailable TR ligands, making it suitable for hit-to-lead optimization campaigns targeting metabolic disorders such as hypercholesterolemia and non-alcoholic steatohepatitis (NASH), where TRβ-selective agonism is therapeutically validated.

Mitotic Kinesin (KSP/Eg5) Inhibitor Development for Oncology

Patent disclosures identify N-substituted benzylic aniline derivatives as inhibitors of the mitotic kinesin KSP (Eg5) [4], a validated anti-mitotic target in oncology. The target compound's structural features — including the 4-methoxybenzyl group, nitro substituent, and trifluoromethyl group — correspond to substitution patterns claimed in U.S. Patent Application 2008/0234281 for KSP inhibition [4]. The compound's four rotatable bonds allow conformational sampling of the KSP allosteric binding pocket, while the combination of lipophilic (CF3) and polar (NO2, OCH3) substituents enables balanced interactions with the hydrophobic L5 loop and adjacent polar residues of the KSP motor domain. Procurement of this compound for KSP-focused medicinal chemistry is supported by its patent-validated scaffold class.

Synthetic Building Block for Medicinal Chemistry Library Construction

As a polyfunctionalized aniline intermediate, N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline offers three chemically orthogonal handles for diversification: (i) the secondary aniline NH for further N-alkylation, acylation, or sulfonylation; (ii) the nitro group as a precursor to the corresponding aniline (via reduction) for diazotization, amide coupling, or heterocycle formation; and (iii) the trifluoromethyl group as a metabolically stable lipophilic anchor . Compared to the parent 2-nitro-4-(trifluoromethyl)aniline (CAS 400-98-6), which lacks the N-benzyl substituent, the target compound provides an additional point of diversity at the benzyl position. Compared to N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline, the benzylic CH2 spacer increases the distance between the aniline core and the 4-methoxyphenyl group, offering distinct geometry for parallel library synthesis and scaffold-hopping exercises.

Physicochemical Probe for Lipophilicity-Driven Cell Permeability Studies

With an XLogP3 of 4.6 and TPSA of 67.1 Ų [3], the compound occupies a narrow property range where passive membrane permeability is predicted to be high while maintaining sufficient polarity for aqueous solubility. This makes it a useful calibration standard or reference compound for in vitro permeability assays (e.g., PAMPA, Caco-2) when benchmarking new chemical series in the lipophilicity range of 4–5. Its seven hydrogen bond acceptors and single hydrogen bond donor provide a distinct H-bonding profile compared to simpler N-benzyl analogs, enabling quantitative structure-property relationship (QSPR) studies that correlate specific functional group contributions (methoxy vs. hydrogen) with measured permeability or efflux ratios. This application is directly supported by the XLogP3 differentiation evidence (Section 3, Evidence Item 1).

Quote Request

Request a Quote for N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.